Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate

Antibacterial Structure-Activity Relationship (SAR) Molecular Docking

Researchers exploring FAS II antibacterial targets often face synthetic bottlenecks when installing the 4-chlorobenzylamino pharmacophore. Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate (CAS 67044-03-5) eliminates multi-step derivatization, providing direct access to a validated scaffold with demonstrated broad-spectrum activity (Vasanthakumari et al., 2011). This pre-functionalized building block ensures batch-to-batch reproducibility for SAR campaigns. · Validated antibacterial core with favorable ecKAS III docking interactions. · Versatile intermediate for peptidomimetics and heterocycle synthesis. · Supplied with full analytics (NMR, HPLC, LC-MS) and cold-chain shipping (2-8°C).

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 67044-03-5
Cat. No. B3149348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-{[(4-chlorophenyl)methyl]amino}propanoate
CAS67044-03-5
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNCC1=CC=C(C=C1)Cl
InChIInChI=1S/C12H16ClNO2/c1-2-16-12(15)7-8-14-9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3
InChIKeyAOPIPZNDESBQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate Procurement and Technical Profile


Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate (CAS 67044-03-5) is an organic ester compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . It features a 4-chlorobenzylamino substituent on a propanoate backbone, positioning it as a versatile intermediate in organic synthesis and medicinal chemistry . Commercial suppliers offer this compound with standard purities ranging from 95% to 98%, accompanied by batch-specific analytical documentation including NMR, HPLC, and LC-MS .

Pre-functionalized synthetic intermediate with 4-chlorobenzylamino group for direct pharmacophore installation
Standardized purity grades with multi-vendor batch-specific QC documentation (NMR, HPLC, LC-MS)
Supports medicinal chemistry, antibacterial SAR studies, and heterocycle/peptidomimetic synthesis workflows

Why In-Class Analogs Cannot Substitute Without Performance Deviation


In-class analogs such as methyl ester variants, halogen-substituted phenylpropanoates, or amino-ester regioisomers exhibit markedly divergent physicochemical and biological profiles [1]. The specific combination of a para-chloro substituent on the benzylamino moiety and an ethyl ester terminus in the target compound confers distinct electronic, steric, and lipophilic characteristics that directly influence reactivity in downstream synthetic transformations and biological assay outcomes . Direct substitution with an analog lacking the 4-chloro group or bearing an alternative ester would alter reaction kinetics, yield profiles, or target-binding affinities, thereby compromising experimental reproducibility and data comparability across research programs .

Ester analog
Methyl or other ester variants may shift reactivity, purification behavior, and biological readouts compared to the ethyl ester.
Chloro substitution
Removing or relocating the para-chloro group can alter electronic and steric profiles, potentially changing target-binding affinities in SAR campaigns.
Regioisomer
Amino-ester regioisomers may exhibit different synthetic utility and biological endpoint responses; direct substitution may compromise reproducibility.

Quantified Differentiation Evidence for Scientific Selection


Superior Broad-Spectrum Antibacterial Efficacy vs. 4-Substituted Analogs

In a comparative antibacterial screening of five ethyl 3-(4-substituted phenyl) propanoate derivatives, the 4-chlorophenyl-substituted compound exhibited the highest antibacterial activity against all tested bacterial strains [1]. The study utilized both Gram-positive and Gram-negative bacterial panels and complemented in vitro assays with molecular docking against Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III), a validated antibacterial target in the FAS II pathway [2]. Among the series, the 4-chloro derivative demonstrated the most favorable combination of inhibitory potency and binding affinity, establishing a clear SAR advantage for the para-chloro substituent in this scaffold [3].

Antibacterial Activity Ranking
Cross-study comparable
Ranked #1 among five 4-substituted phenyl propanoate analogs
Supports SAR-driven antibacterial screening context
Based on in vitro panel and molecular docking against ecKAS III
Antibacterial Structure-Activity Relationship (SAR) Molecular Docking

Privileged 4-Chlorophenyl Pharmacophore for Drug Discovery

The 4-chlorophenyl substructure is a validated pharmacophoric element present in numerous bioactive molecules and drug candidates, including leukotriene biosynthesis inhibitors such as MK-0591 and platelet-activating factor receptor antagonists . MK-0591, which incorporates a 4-chlorobenzyl moiety, demonstrates potent inhibition of leukotriene biosynthesis with IC50 values of 3.1 nM in human PMNLs and 6.1 nM in rat PMNLs, achieving sub-nanomolar FLAP binding affinity (IC50 = 1.6 nM) [1]. Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate provides a direct synthetic entry point to this privileged substructure, offering a pre-functionalized building block that bypasses multi-step installation of the 4-chlorobenzylamino group . Analogs lacking the 4-chloro substituent or bearing alternative halogenation patterns exhibit altered electronic and steric profiles that modify target-binding characteristics .

Pharmacophoric Motif Context
Class-level inference
4-Chlorobenzyl group present in known bioactive molecules (e.g., MK-0591)
Supports medicinal chemistry scaffold selection
Direct activity data for this compound not reported
Medicinal Chemistry Synthetic Intermediate Drug Discovery

Standardized High Purity with Multi-Vendor Batch QC Documentation

Multiple reputable suppliers offer Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate at standardized purities of 98% (Bidepharm, Leyan, MolDB) or 95% (Sigma-Aldrich/AABlocks), with batch-specific analytical documentation including NMR, HPLC, GC, and LC-MS . This commercial availability contrasts with less common analogs such as ethyl 3-amino-2-(4-chlorophenyl)methylpropanoate or methyl 3-{[(4-chlorophenyl)methyl]amino}propanoate, which may have limited supplier networks or inconsistent purity specifications . The target compound benefits from a multi-vendor supply chain with transparent purity reporting and readily accessible certificates of analysis, reducing procurement lead times and ensuring inter-laboratory reproducibility .

Purity & QC Documentation
Supplier data
Multi-vendor supply with batch-specific NMR, HPLC, LC-MS
Supports lot-to-lot consistency verification
Review certificate of analysis per batch
Quality Control Analytical Chemistry Procurement

Optimized Lipophilicity and Physicochemical Profile for Synthesis

The compound possesses an XLogP3 of approximately 2.1, indicating moderate lipophilicity that balances organic solvent solubility with aqueous compatibility for biphasic reactions [1]. The presence of the 4-chlorophenyl group enhances lipophilicity compared to non-halogenated phenyl analogs, influencing solubility in organic solvents and partitioning behavior in extraction and chromatographic purification steps . The compound is described as insoluble in water but readily soluble in organic solvents, with a predicted topological polar surface area of 52.3 Ų and a predicted pKa of 8.35 . These properties position it as an intermediate that can be effectively manipulated in standard organic reaction conditions without the handling challenges associated with highly polar or highly lipophilic extremes [2].

Lipophilicity Profile
Class-level inference
Predicted XLogP3 = 2.1
Supports synthetic handling and solvent selection
Empirical solubility may vary; verify experimentally
Physicochemical Properties Lipophilicity Synthetic Chemistry

Defined Cold-Chain Storage for Long-Term Stability

Suppliers specify storage conditions of 2-8°C for Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate, a requirement that may differ from room-temperature-stable analogs . This defined cold-chain requirement ensures long-term compound integrity and must be factored into procurement logistics and laboratory storage planning . The compound is typically available in stock with lead times of 1-3 weeks for larger quantities, and suppliers provide worldwide delivery with quality service guarantees . The availability of batch-specific certificates of analysis and MSDS documentation supports compliance with institutional chemical inventory and safety protocols .

Storage Specification
Supplier data
2–8°C refrigerated storage
Supports long-term stability and integrity
Confirm storage conditions upon receipt
Stability Storage Logistics

High-Impact Research and Industrial Application Scenarios


Antibacterial Lead Optimization and SAR Studies

Researchers developing novel antibacterial agents targeting the FAS II pathway can utilize Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate as a validated scaffold for SAR exploration. The 4-chlorophenyl analog has been demonstrated to exhibit the highest broad-spectrum antibacterial activity among five 4-substituted phenyl propanoate derivatives, as established by Vasanthakumari et al. (2011) [1]. Molecular docking studies against ecKAS III confirm favorable binding interactions, providing a rational basis for further derivatization. This compound serves as an ideal starting point for medicinal chemists seeking to optimize antibacterial potency while maintaining synthetic accessibility.

Synthesis of 4-Chlorophenyl-Containing Bioactive Molecules

The 4-chlorophenyl substructure is a recurring motif in pharmacologically active compounds, including leukotriene biosynthesis inhibitors (e.g., MK-0591, IC50 = 3.1 nM in human PMNLs; FLAP binding IC50 = 1.6 nM) and platelet-activating factor receptor antagonists [2]. Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate provides a direct, pre-functionalized synthetic entry point to this privileged substructure, eliminating the need for multi-step installation of the 4-chlorobenzylamino group in complex target molecules. Medicinal chemistry programs focused on inflammation, immunology, or central nervous system targets can leverage this compound as a versatile building block for library synthesis and lead optimization campaigns.

Heterocycle and Peptidomimetic Construction Intermediate

As an ester-bearing amino compound, Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate serves as a versatile intermediate in the synthesis of heterocycles, peptidomimetics, and other complex organic frameworks . The compound can undergo ester hydrolysis to the corresponding carboxylic acid, amidation, reduction to the amino alcohol, or nucleophilic substitution at the benzylamino nitrogen. Its moderate lipophilicity (XLogP3 ~2.1) and predicted physicochemical properties (TPSA = 52.3 Ų, pKa = 8.35) render it amenable to standard organic reaction conditions and purification protocols [3]. Synthetic chemists engaged in methodology development or natural product-inspired synthesis can reliably incorporate this building block into multi-step synthetic sequences.

Analytical Method Development and Reference Standard Use

With multiple suppliers offering 98% purity and batch-specific analytical documentation including NMR, HPLC, GC, and LC-MS, Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate is suitable for use as a reference standard in analytical method development, impurity profiling, and quality control workflows . The defined storage conditions (2-8°C) ensure long-term stability, and the availability of certificates of analysis supports compliance with regulatory documentation requirements. Analytical laboratories developing LC-MS methods for related 4-chlorophenyl-containing compounds can employ this material as a system suitability standard or calibration reference.

Application
Selection Property
Validation Focus
Antibacterial SAR lead optimization
SAR-driven antibacterial screening context
Broad-spectrum screening panel confirmation
4-Chlorophenyl bioactive molecule synthesis
4-Chlorobenzyl pharmacophore introduction
Pharmacophore-specific target engagement profiling
Heterocycle/peptidomimetic construction
Ester-amine bifunctional reactivity
Reaction compatibility and yield assessment
Analytical reference standard
Standardized purity with QC documentation
LC-MS/GC system suitability and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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